3-(Cyanomethyl)-4-nitropyridine1-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(CYANOMETHYL)-4-NITROPYRIDINE 1-OXIDE is a heterocyclic compound that belongs to the class of pyridine N-oxides It is characterized by the presence of a cyanomethyl group at the 3-position and a nitro group at the 4-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(CYANOMETHYL)-4-NITROPYRIDINE 1-OXIDE typically involves the nitration of 3-(CYANOMETHYL)PYRIDINE followed by oxidation. The nitration reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the 4-position. The resulting nitro compound is then oxidized using hydrogen peroxide or m-chloroperbenzoic acid to form the N-oxide.
Industrial Production Methods
On an industrial scale, the production of 3-(CYANOMETHYL)-4-NITROPYRIDINE 1-OXIDE can be achieved through continuous flow processes that allow for better control of reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(CYANOMETHYL)-4-NITROPYRIDINE 1-OXIDE undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex N-oxide derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The cyanomethyl group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
Oxidation: Higher-order N-oxides.
Reduction: 3-(AMINOMETHYL)-4-NITROPYRIDINE 1-OXIDE.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
3-(CYANOMETHYL)-4-NITROPYRIDINE 1-OXIDE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of advanced materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 3-(CYANOMETHYL)-4-NITROPYRIDINE 1-OXIDE involves its interaction with various molecular targets, including enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to biological effects. The cyanomethyl group can also participate in covalent bonding with nucleophilic sites in proteins and DNA, contributing to its bioactivity.
Comparison with Similar Compounds
Similar Compounds
3-(CYANOMETHYL)-4-NITROPYRIDINE: Lacks the N-oxide group, resulting in different chemical reactivity and biological activity.
4-NITROPYRIDINE 1-OXIDE: Lacks the cyanomethyl group, leading to different applications and properties.
3-(CYANOMETHYL)-PYRIDINE: Lacks both the nitro and N-oxide groups, making it less reactive and less bioactive.
Uniqueness
3-(CYANOMETHYL)-4-NITROPYRIDINE 1-OXIDE is unique due to the presence of both the cyanomethyl and nitro groups, as well as the N-oxide functionality. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C7H5N3O3 |
---|---|
Molecular Weight |
179.13 g/mol |
IUPAC Name |
2-(4-nitro-1-oxidopyridin-1-ium-3-yl)acetonitrile |
InChI |
InChI=1S/C7H5N3O3/c8-3-1-6-5-9(11)4-2-7(6)10(12)13/h2,4-5H,1H2 |
InChI Key |
MXSTZXROZYYYGB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C[N+](=CC(=C1[N+](=O)[O-])CC#N)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.